
N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide is an organic compound that belongs to the class of amides This compound features an acetamide group attached to a phenyl ring, which is further substituted with an acetyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide typically involves the reaction of 3-acetylphenylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new analgesic or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets would depend on the specific application and the nature of the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring.
N-(3-methylphenyl)-2-(2-methylphenyl)acetamide: Lacks the acetyl group on the phenyl ring.
N-(3-acetylphenyl)-2-(4-methylphenyl)acetamide: Has the methyl group on a different position of the phenyl ring.
Uniqueness
N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide is unique due to the specific positioning of the acetyl and methyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings can lead to unique interactions and properties compared to its analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-6-3-4-7-14(12)11-17(20)18-16-9-5-8-15(10-16)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYVBCWFCBKPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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